molecular formula C16H15N3O4 B5662573 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one

1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one

Cat. No.: B5662573
M. Wt: 313.31 g/mol
InChI Key: PDOVKJMDIGPCKW-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products:

    Reduction of Nitro Group: 1-Methyl-3-[2-(4-aminophenoxy)ethyl]benzimidazol-2-one.

    Nitration: 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]-5-nitrobenzimidazol-2-one.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

    1-Methyl-2-phenylbenzimidazole: Lacks the 2-(4-nitrophenoxy)ethyl group, making it less versatile in chemical reactions.

    2-(4-Nitrophenyl)benzimidazole: Lacks the 1-methyl group, affecting its biological activity.

Uniqueness: 1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one is unique due to its combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17-14-4-2-3-5-15(14)18(16(17)20)10-11-23-13-8-6-12(7-9-13)19(21)22/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOVKJMDIGPCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319914
Record name 1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328559-26-8
Record name 1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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